(Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE
Description
(Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 4-(propan-2-yl)phenyl group
Properties
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-17(2)20-8-6-19(7-9-20)16-22-24-14-12-23(13-15-24)21-10-4-18(3)5-11-21/h4-11,16-17H,12-15H2,1-3H3/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGFVLPUQHMEH-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.
Substitution with 4-Methylphenyl Group: The piperazine ring is then substituted with a 4-methylphenyl group through a nucleophilic substitution reaction using 4-methylphenyl chloride.
Formation of the Imine Bond: The final step involves the condensation of the substituted piperazine with 4-(propan-2-yl)benzaldehyde under acidic conditions to form the imine bond, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine bond can yield the corresponding amine derivative.
Substitution: The piperazine ring can undergo further substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Ligand Design: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceutical Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Receptor Binding Studies: It is used in studies to understand its binding affinity and selectivity towards various biological receptors.
Industry
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, or antipsychotic activities.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-[4-(PROPAN-2-YL)PHENYL]METHANIMINE: is similar to other piperazine derivatives, such as:
Uniqueness
Structural Features: The presence of both the 4-methylphenyl and 4-(propan-2-yl)phenyl groups, along with the imine bond, distinguishes this compound from other piperazine derivatives.
Pharmacological Profile: The unique combination of substituents and the imine bond may confer distinct pharmacological properties, making it a valuable compound for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
